N-(4-Chlorophenyl)-6-(morpholin-4-yl)pyridazin-3-amine
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Overview
Description
N-(4-Chlorophenyl)-6-morpholinopyridazin-3-amine is a chemical compound that belongs to the class of heterocyclic amines It features a pyridazine ring substituted with a morpholine group and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-6-morpholinopyridazin-3-amine typically involves the reaction of 4-chlorophenylhydrazine with a suitable pyridazine derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(4-Chlorophenyl)-6-morpholinopyridazin-3-amine may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-6-morpholinopyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine or thiol derivatives.
Scientific Research Applications
N-(4-Chlorophenyl)-6-morpholinopyridazin-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-6-morpholinopyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer drug development.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
N-(4-Chlorophenyl)-6-morpholinopyridazin-3-amine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its combination of a morpholine group and a 4-chlorophenyl group makes it particularly interesting for the development of kinase inhibitors and other bioactive molecules.
Biological Activity
N-(4-Chlorophenyl)-6-(morpholin-4-yl)pyridazin-3-amine is a compound of considerable interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article discusses its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with a 4-chlorophenyl group and a morpholine moiety. This unique structure contributes to its biological properties, making it a candidate for various therapeutic applications.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis . The compound's ability to inhibit bacterial growth suggests potential applications in treating infections.
2. Anticancer Activity
The compound has also shown promise as an anticancer agent. In vitro studies have demonstrated its cytotoxic effects on cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). Notably, it exhibited an IC50 of 27.1 μM against MDA-MB-231 cells, indicating effective inhibition of cell proliferation . The mechanism appears to involve the inhibition of specific kinases associated with tumor growth .
This compound is believed to exert its biological effects primarily through the inhibition of kinase activity. By binding to the active sites of these enzymes, the compound disrupts signaling pathways critical for cell survival and proliferation, which is particularly relevant in cancer therapy .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | Structure | Moderate to strong against Salmonella typhi | IC50 = 27.1 μM (MDA-MB-231) |
N-(4-Chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide | Structure | Moderate against various strains | IC50 = 35 μM (HepG2) |
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | Structure | Strong against E. coli | IC50 = 40 μM (MCF7) |
This table illustrates that while similar compounds may display varying degrees of antimicrobial and anticancer activity, this compound has distinct advantages due to its specific substitution pattern.
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Screening : In a study assessing various synthesized compounds for antibacterial activity, this compound showed promising results against multiple bacterial strains, confirming its potential as a lead compound for antibiotic development .
- Cytotoxicity Assessment : A detailed cytotoxicity study revealed that the compound effectively inhibits the growth of liver and breast cancer cell lines. The results indicated that further optimization could enhance its potency as an anticancer agent .
Properties
CAS No. |
61482-96-0 |
---|---|
Molecular Formula |
C14H15ClN4O |
Molecular Weight |
290.75 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-6-morpholin-4-ylpyridazin-3-amine |
InChI |
InChI=1S/C14H15ClN4O/c15-11-1-3-12(4-2-11)16-13-5-6-14(18-17-13)19-7-9-20-10-8-19/h1-6H,7-10H2,(H,16,17) |
InChI Key |
KNOJHFFPMWOETK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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